Lead 5-nitroterephthalate

Beschreibung

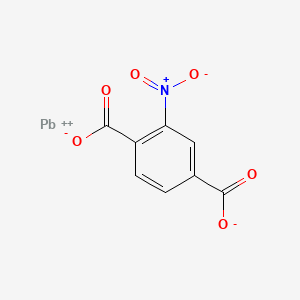

Blei-5-Nitroterephthalat ist eine chemische Verbindung mit der Summenformel C8H3NO6Pb. Es ist ein Bleisalz der 5-Nitroterephthalsäure, das sich durch seine einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen Bereichen auszeichnet.

Eigenschaften

CAS-Nummer |

60580-60-1 |

|---|---|

Molekularformel |

C8H3NO6Pb |

Molekulargewicht |

416 g/mol |

IUPAC-Name |

lead(2+);2-nitroterephthalate |

InChI |

InChI=1S/C8H5NO6.Pb/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;/h1-3H,(H,10,11)(H,12,13);/q;+2/p-2 |

InChI-Schlüssel |

BBUSXYPIFFHFHF-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC(=C(C=C1C(=O)[O-])[N+](=O)[O-])C(=O)[O-].[Pb+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Blei-5-Nitroterephthalat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen weiter oxidiert werden.

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Carboxylgruppen können an Substitutionsreaktionen mit anderen Nukleophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Wasserstoffgas mit einem Palladium- oder Platinkatalysator oder chemische Reduktionsmittel wie Natriumborhydrid.

Substitution: Nukleophile wie Amine oder Alkohole unter sauren oder basischen Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Dinitroterephthalatderivaten.

Reduktion: Bildung von 5-Aminoterephthalat.

Substitution: Bildung verschiedener substituierter Terephthalatderivate.

Wissenschaftliche Forschungsanwendungen

Blei-5-Nitroterephthalat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von Blei-5-Nitroterephthalat beinhaltet seine Wechselwirkung mit biologischen Molekülen und Metallionen. Die Nitrogruppe kann Redoxreaktionen eingehen, was zur Bildung von reaktiven Zwischenprodukten führt, die mit Zellkomponenten interagieren können. Darüber hinaus kann das Bleion an Proteine und Enzyme binden und deren normale Funktion stören, was zu toxischen Wirkungen führt.

Analyse Chemischer Reaktionen

Types of Reactions

Lead 5-nitroterephthalate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The carboxylate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of dinitroterephthalate derivatives.

Reduction: Formation of 5-aminoterephthalate.

Substitution: Formation of various substituted terephthalate derivatives.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Overview

Lead 5-nitroterephthalate is primarily recognized for its effectiveness as a corrosion inhibitor in protective coatings. Research indicates that it provides superior corrosion protection compared to other lead salts, such as lead nitrophthalate.

Key Findings

- Corrosion Protection : Studies show that this compound offers slightly greater corrosion protection than lead nitrophthalate when used in organic coatings for steel .

- Durability : The compound exhibits lower solubility in water compared to traditional salts, enhancing the durability of coatings in wet environments .

- Application in Coatings : It can be incorporated into various organic film-forming vehicles, including alkyd and phenolic resins, demonstrating versatility in formulation .

Industrial Coatings

Applications

this compound is utilized in several industrial coating formulations aimed at preventing rust and degradation of metal surfaces. Its inclusion in coatings contributes to enhanced adhesion and strength without adversely affecting the performance of the coating systems.

Table: Comparison of Corrosion Inhibition Efficacy

| Compound | Corrosion Protection Level | Solubility in Water | Application Type |

|---|---|---|---|

| This compound | High | Low | Protective coatings for steel |

| Lead Nitrophthalate | Moderate | Moderate | Protective coatings |

| Zinc 5-Nitroisophthalate | Very High | Low | Non-toxic alternative coatings |

Environmental Considerations

Health and Safety

While this compound is effective as a corrosion inhibitor, its use raises environmental and health concerns due to the toxicity associated with lead compounds. Case studies highlight the risks of lead exposure in industrial settings, emphasizing the need for stringent safety measures during handling and application .

Case Studies

Case Study 1: Industrial Coating Application

A study conducted on a manufacturing plant using this compound-based coatings revealed significant improvements in corrosion resistance over a three-year period. The plant reported reduced maintenance costs due to lower rates of equipment failure attributed to rust .

Case Study 2: Lead Exposure Risks

In another instance, a recycling facility faced legal repercussions for failing to protect workers from lead exposure while handling materials containing lead compounds. This case underscores the importance of implementing proper safety protocols when using lead-based products .

Wirkmechanismus

The mechanism of action of lead 5-nitroterephthalate involves its interaction with biological molecules and metal ions. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. Additionally, the lead ion can bind to proteins and enzymes, disrupting their normal function and leading to toxic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Blei-2-Nitroterephthalat

- Blei-4-Nitroterephthalat

- Bleiterephthalat

Vergleich

Blei-5-Nitroterephthalat ist aufgrund der Position der Nitrogruppe am Terephthalatring einzigartig, die seine Reaktivität und sein Koordinationsverhalten beeinflusst.

Biologische Aktivität

Lead 5-nitroterephthalate (CHNOPb), a lead compound derived from terephthalic acid, has garnered attention due to its potential biological activities and implications in environmental health. This article explores the biological activity of this compound, including its synthesis, toxicity, and relevant case studies.

Synthesis and Properties

This compound is synthesized through the reaction of lead compounds with nitroterephthalic acid. The compound exhibits unique structural characteristics that can influence its biological interactions. The molecular structure includes a lead atom coordinated to a nitro-substituted terephthalate ligand, which may affect its solubility and reactivity in biological systems.

Toxicity Profile

Lead compounds are well-known for their toxicity, particularly in humans and animals. This compound shares similar toxicological profiles with other lead-based compounds. The biological activity of this compound can be summarized as follows:

- Mechanism of Action : Lead interferes with various biochemical pathways, including enzyme inhibition and oxidative stress induction. It primarily disrupts heme synthesis, leading to anemia due to the inhibition of enzymes like ferrochelatase and δ-aminolevulinic acid dehydratase (ALAD) .

- Health Effects : Exposure to lead compounds can result in neurological deficits, reproductive toxicity, and renal impairment. Symptoms of lead poisoning include abdominal pain, headaches, fatigue, and cognitive dysfunction .

Case Studies

Several case studies have documented the effects of lead exposure in occupational settings, highlighting the risks associated with compounds like this compound.

- Case Study 1 : A painter exposed to leaded paint exhibited symptoms such as malaise and abdominal cramps. Blood tests revealed elevated lead levels (4.18 µmol/l), leading to treatment with chelation therapy .

- Case Study 2 : A decorator experienced prolonged exposure while working on an old building. Initial blood lead levels were recorded at 4.04 µmol/l, with subsequent treatment involving sodium calcium edetate followed by succimer .

- Case Study 3 : A young worker presented with lethargy and abdominal pain after intermittent exposure to lead paint. His blood lead level was 4.09 µmol/l, and he received succimer therapy alone .

These cases illustrate the acute effects of lead exposure and underscore the importance of monitoring blood lead levels in occupational settings.

Toxicological Data

The following table summarizes key toxicological data related to this compound:

| Parameter | Value |

|---|---|

| Molecular Weight | 303.24 g/mol |

| Acute Toxicity (LD50) | Not established |

| Chronic Exposure Effects | Neurological damage, anemia |

| Blood Lead Level Threshold | >2.4 µmol/l (50 µg/dl) |

| Treatment for Poisoning | Chelation therapy (e.g., succimer) |

Environmental Impact

This compound's potential environmental impact is significant due to its persistence in ecosystems and bioaccumulation in food chains. Regulatory frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) emphasize the need for thorough risk assessments regarding lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.